molecular formula C9H10BrNO B11711552 2-Bromo-6-(oxolan-2-yl)pyridine

2-Bromo-6-(oxolan-2-yl)pyridine

Cat. No.: B11711552
M. Wt: 228.09 g/mol
InChI Key: OXJJORKMGHRUEP-UHFFFAOYSA-N
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Description

2-Bromo-6-(oxolan-2-yl)pyridine is a chemical compound with the molecular formula C9H10BrNO. It is a pyridine derivative where a bromine atom is substituted at the 2-position and an oxolane ring is attached at the 6-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(oxolan-2-yl)pyridine can be achieved through several methods. One common approach involves the bromination of 6-(oxolan-2-yl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation of the Oxolan Moiety

The tetrahydrofuran ring undergoes oxidation to form oxygenated derivatives.

Oxidizing Agent Conditions Product
Potassium permanganateAcidic aqueous mediumFuran-2-carboxylic acid derivative
Chromium trioxideBasic conditionsEpoxide or diol intermediates

The oxidation pathway depends on the reaction environment. Acidic conditions favor ring-opening to carboxylic acids, while basic conditions may yield epoxides or diols.

Reduction of the Pyridine Ring

The pyridine ring can be reduced to piperidine derivatives under catalytic hydrogenation.

Reagent Conditions Product
Hydrogen gas with palladium catalystHigh pressure, elevated temperature2-Bromo-6-(oxolan-2-yl)piperidine

This reaction is critical for synthesizing saturated analogs, which may exhibit distinct biological activity.

Comparative Reactivity

A comparison with similar compounds highlights structural influences on reactivity:

Compound Key Feature Reactivity Profile
2-Bromo-6-(oxolan-3-yl)pyridineOxolan-3-yl substituentSimilar substitution patterns but altered steric effects
2-Bromo-6-methylpyridineMethyl groupFaster substitution due to reduced steric hindrance
2-Bromo-6-[(oxolan-3-yl)oxy]pyridineOxygen-linked oxolanEnhanced electron donation via ether linkage

The oxolan-2-yl group’s position and substitution pattern influence nucleophilic attack and oxidation susceptibility .

Research Findings and Limitations

  • Substitution Efficiency : The bromine’s position (meta to the oxolan group) may reduce electronic activation compared to ortho/para positions.

  • Oxolan Stability : Oxidation of the THF ring is highly dependent on reaction conditions, requiring careful control to avoid over-oxidation.

  • Synthetic Utility : While substitution reactions are well-documented in analogs, direct data for 2-Bromo-6-(oxolan-2-yl)pyridine remains sparse, necessitating extrapolation from similar systems .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:
Recent studies have indicated that 2-Bromo-6-(oxolan-2-yl)pyridine exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in liver (HepG2) and breast cancer (MDA-MB-231) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
HepG215.3Inhibition of kinase pathways
MDA-MB-23112.7Targeting vascular endothelial growth factor receptor pathways

The mechanism involves the inhibition of specific kinases, which are crucial for cancer progression, suggesting its potential as a therapeutic agent.

2. Anti-inflammatory Properties:
The compound has also been studied for its inhibitory effects on enzymes involved in inflammatory processes. Notably, it shows promise as a GSK-3β inhibitor, which is significant in treating neuroinflammatory diseases.

Table 2: Enzyme Inhibition Activity

EnzymeIC50 Value (µM)Biological Relevance
GSK-3β8.5Involved in inflammation and apoptosis

Material Science

Organic Electronics:
this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for enhanced charge transport properties, making it suitable for applications in electronic devices.

Catalysis

The compound serves as a ligand in metal-catalyzed reactions, improving the efficiency and selectivity of various catalytic processes. It can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of complex organic molecules.

Case Studies

1. Cytotoxicity Evaluation:
In a comparative study of various pyridine derivatives, this compound demonstrated superior cytotoxicity against HepG2 and MDA-MB-231 cell lines compared to established chemotherapeutics like sorafenib.

2. Inflammation Studies:
Another investigation revealed that treatment with this compound significantly reduced nitric oxide (NO) and interleukin (IL)-6 levels in BV-2 microglial cells, indicating its potential utility in managing neuroinflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(oxolan-2-yl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(oxolan-3-yl)pyridine
  • 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine
  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

Uniqueness

2-Bromo-6-(oxolan-2-yl)pyridine is unique due to the specific positioning of the oxolane ring and the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted synthetic applications and research studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-6-(oxolan-2-yl)pyridine, and how can reaction yields be optimized?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, Meerwein arylation using 2-bromopyridine derivatives (e.g., 2-bromo-6-methylpyridine) with oxolan-containing aryl precursors can introduce the oxolan-2-yl group . Key optimization parameters include:

  • Catalyst selection (e.g., Ni or Pd-based catalysts for coupling reactions) .
  • Solvent choice (polar aprotic solvents like DMF or THF enhance reactivity).
  • Temperature control (e.g., reflux conditions for improved kinetics). Purification via flash chromatography (heptane-EtOAc gradients) ensures high purity, as demonstrated in analogous syntheses of brominated pyridines .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are ambiguities resolved?

  • 1H/13C NMR : Assign signals by comparing with literature data for structurally similar compounds (e.g., 2-bromo-6-(4-chlorophenyl)pyridine ). The oxolan-2-yl group’s protons resonate between δ 1.8–2.5 ppm (multiplet) and δ 3.5–4.0 ppm (oxolane oxygen proximity) .
  • X-ray crystallography : Use SHELX programs for structure refinement, particularly for resolving ambiguities in stereochemistry or bond lengths . High-resolution data (≤ 0.8 Å) minimizes errors in electron density maps.

Q. What safety protocols are critical when handling this compound?

  • Store in airtight containers at 2–8°C to prevent decomposition .
  • Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects and bromine volatility .
  • Avoid contact with oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the oxolan-2-yl group influence the reactivity of this compound in cross-coupling reactions?

The oxolan-2-yl group introduces steric hindrance near the bromine atom, potentially slowing oxidative addition in Pd-catalyzed couplings. Electronically, the oxygen in oxolan donates electron density via resonance, activating the pyridine ring for nucleophilic substitution but deactivating it for electrophilic reactions. Comparative studies with 2-Bromo-6-methylpyridine (less steric bulk) show lower yields in Suzuki-Miyaura couplings for the oxolan derivative, necessitating higher catalyst loadings or microwaves to overcome steric barriers .

Q. What computational strategies (e.g., DFT) can predict decomposition pathways of this compound under thermal stress?

Density Functional Theory (DFT) calculations can model bond dissociation energies (BDEs) and transition states. For example, studies on triazolopyridines show that C-Br bond cleavage (BDE ≈ 65 kcal/mol) precedes carbene formation, leading to cyclopropane derivatives . Apply similar protocols using Gaussian or ORCA software to simulate thermolysis pathways, focusing on the stability of intermediates like pyridylcarbenes .

Q. How can contradictions in crystallographic data for derivatives of this compound be resolved?

Contradictions often arise from twinning or poor data resolution. Strategies include:

  • Re-measuring data at synchrotron facilities for higher resolution.
  • Using SHELXL’s TWIN/BASF commands to model twinning .
  • Cross-validating with spectroscopic data (e.g., comparing experimental vs. calculated NMR shifts) .

Q. What role does this compound play in the synthesis of chiral ligands for asymmetric catalysis?

The compound serves as a precursor for bipyridine ligands. For example, coupling with 2-amino-6-methylpyridine via Buchwald-Hartwig amination yields N,N’-bis-pyridyl ligands, which coordinate to metals like Ru or Ni for enantioselective catalysis . Key steps include:

  • Optimizing ligand-to-metal ratios (1:1 or 2:1).
  • Screening chiral auxiliaries (e.g., (1R,2R)-diaminocyclohexane) to enhance stereoselectivity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for reactions involving this compound?

Discrepancies may stem from:

  • Purity of starting materials : Impurities in bromopyridines reduce yields; use GC-MS/HPLC to verify ≥98% purity .
  • Reaction scale : Micromolar vs. millimolar scales affect heat/mass transfer; replicate conditions from literature precisely .
  • Catalyst deactivation : Trace moisture or oxygen poisons Pd catalysts; employ Schlenk techniques for air-sensitive reactions .

Q. Methodological Resources

  • Synthesis : Follow protocols for analogous compounds like 2-bromo-6-(4-chlorophenyl)pyridine .
  • Crystallography : Use SHELX-97 for refinement and PLATON for validation .
  • Computational Modeling : Refer to DFT studies on pyridylcarbene intermediates .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-6-(oxolan-2-yl)pyridine

InChI

InChI=1S/C9H10BrNO/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1,3,5,8H,2,4,6H2

InChI Key

OXJJORKMGHRUEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=CC=C2)Br

Origin of Product

United States

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